molecular formula C18H23FN2O3 B3006990 3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351616-03-9

3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No. B3006990
CAS RN: 1351616-03-9
M. Wt: 334.391
InChI Key: FLSDPNNFVKTWNY-UHFFFAOYSA-N
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Description

The compound 3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound . The first paper describes the synthesis of a boronated amino acid with a cyclobutanecarboxylic acid moiety, which is relevant to the cyclobutanecarboxamido group in our compound of interest . The second paper discusses cyclohexylcarbamic acid esters as fatty acid amide hydrolase (FAAH) inhibitors, which relates to the cyclohexyl and carbamate groups in our compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including monoalkylation, cycloaddition, and reductive dechlorination . For the compound of interest, a similar multi-step synthetic route could be envisioned, starting with the appropriate cyclobutanecarboxylic acid derivative and cyclohexylamine, followed by the introduction of the 4-fluorophenyl group through a carbamation reaction. The synthesis of FAAH inhibitors mentioned in the second paper involves the introduction of substituents on the phenyl ring, which could be analogous to the introduction of the fluorine atom in the 4-fluorophenyl group .

Molecular Structure Analysis

The molecular structure of the compound would likely feature a cyclobutane ring linked to a cyclohexyl group through a carboxamido linkage, with a 4-fluorophenyl group attached via a carbamate linkage. The presence of the fluorine atom could influence the electronic properties of the phenyl ring and potentially affect the compound's binding interactions .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The carbamate group is known to be involved in hydrogen bonding and can act as an inhibitor for enzymes like FAAH . The cyclobutanecarboxamido group could also participate in various chemical reactions, depending on the surrounding chemical environment and the presence of reactive species.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the cyclobutane and cyclohexyl rings would contribute to the compound's hydrophobic character, while the carbamate and carboxamido groups could introduce polar features, influencing solubility and potential interactions with biological molecules. The fluorine atom could affect the acidity of adjacent protons and the overall dipole moment of the molecule .

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and characterization of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, identified as a 'research chemical'. It highlights the process of obtaining and differentiating such compounds, as well as their analytical characterization, including chromatographic and spectroscopic methods. This research contributes to the understanding of the chemical properties and potential applications of similar compounds in various scientific fields (McLaughlin et al., 2016).

Metabolic Studies

Another study delved into the in vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA, which is structurally related to the requested compound. It explored the metabolic patterns using pooled human liver microsomes, providing insights into how similar compounds might be metabolized in the human body. This has implications for pharmacological and toxicological studies of new drugs and research chemicals (Franz et al., 2017).

Material Science Applications

Research in the field of material science indicated the synthesis of aromatic polyamides containing the cyclohexane structure, which relates to the cyclohexyl component in the requested compound. Such polyamides exhibit properties like solubility in polar aprotic solvents and the ability to form transparent, flexible films, indicating potential applications in materials science and engineering (Hsiao et al., 1999).

Pharmaceutical Research

In pharmaceutical research, compounds with cyclohexylcarbamic acid esters, which share structural similarities with the requested compound, were investigated for their potential as fatty acid amide hydrolase (FAAH) inhibitors. These inhibitors have applications in treating pain, anxiety, and depression, highlighting the therapeutic potential of structurally related compounds (Mor et al., 2008).

properties

IUPAC Name

[3-(cyclobutanecarbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c19-13-7-9-14(10-8-13)21-18(23)24-16-6-2-5-15(11-16)20-17(22)12-3-1-4-12/h7-10,12,15-16H,1-6,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDPNNFVKTWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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